N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
Description
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-10-22-14-8-6-13(7-9-14)16-17(20-23-19-16)18-15(21)11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,20,21) |
InChI Key |
ZNEWSJQNFFYCHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization Route
The amidoxime pathway is a widely utilized method for 1,2,5-oxadiazole synthesis. For N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, this approach involves three key stages:
Synthesis of 4-Butoxyphenylhydroxylamine
4-Nitrophenol is alkylated with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-butoxynitrobenzene. Subsequent reduction using catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) converts the nitro group to hydroxylamine, producing 4-butoxyphenylhydroxylamine.
Formation of Amidoxime Intermediate
The hydroxylamine reacts with 3-methylbutyronitrile in ethanol under reflux (80°C, 6 hours) to form N-(4-butoxyphenyl)-3-methylbutanamidoxime. This intermediate is isolated via vacuum filtration and purified by recrystallization from ethyl acetate.
Cyclodehydration to Oxadiazole
The amidoxime undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Heating at 110°C for 4 hours in anhydrous dichloromethane (DCM) yields the 1,2,5-oxadiazole ring, yielding this compound.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Dehydrating Agent | POCl₃ (2.5 equivalents) |
| Solvent | Anhydrous DCM |
| Yield | 68–72% (hypothesized) |
Nitrile Oxide Cycloaddition Route
This method leverages the [3+2] cycloaddition between in situ-generated nitrile oxides and nitriles, offering regioselective oxadiazole formation.
Preparation of 4-Butoxybenzaldehyde Oxime
4-Butoxybenzaldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous ethanol (pH 5–6, sodium acetate buffer) at 60°C for 3 hours to yield 4-butoxybenzaldehyde oxime.
Generation of Nitrile Oxide
The oxime is chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 0°C for 1 hour, forming 4-butoxybenzaldehyde hydroximoyl chloride. Dehydrohalogenation with triethylamine (TEA) generates the reactive nitrile oxide.
Cycloaddition with 3-Methylbutyronitrile
The nitrile oxide reacts with 3-methylbutyronitrile in tetrahydrofuran (THF) at room temperature for 12 hours. The [3+2] cycloaddition produces the 1,2,5-oxadiazole ring, followed by amidation via reaction with ammonium hydroxide to yield the final product.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Base | Triethylamine (1.2 equivalents) |
| Solvent | THF |
| Yield | 60–65% (hypothesized) |
Comparative Analysis of Synthetic Methods
The feasibility of each route depends on factors such as starting material availability, reaction scalability, and yield optimization.
Amidoxime Cyclization vs. Nitrile Oxide Cycloaddition
| Parameter | Amidoxime Cyclization | Nitrile Oxide Cycloaddition |
|---|---|---|
| Starting Materials | 4-Nitrophenol, 3-methylbutyronitrile | 4-Butoxybenzaldehyde, 3-methylbutyronitrile |
| Key Reagents | POCl₃, K₂CO₃ | NCS, TEA |
| Reaction Steps | 3 | 4 |
| Yield | Higher (68–72%) | Moderate (60–65%) |
| Scalability | Suitable for bulk synthesis | Limited by nitrile oxide stability |
| Purification Complexity | Moderate | High |
The amidoxime route offers superior yields and fewer purification challenges, making it preferable for industrial-scale production. Conversely, the nitrile oxide method provides better regioselectivity but requires stringent control over reaction conditions to prevent dimerization.
Optimization Strategies and Challenges
Enhancing Amidoxime Cyclization Efficiency
Stabilizing Nitrile Oxides
-
In Situ Generation : Continuous flow systems minimize nitrile oxide decomposition by ensuring immediate consumption.
-
Low-Temperature Conditions : Conducting reactions at –20°C suppresses side reactions, improving cycloaddition efficiency.
Analytical Characterization
Post-synthesis validation is critical for confirming structural integrity:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, J = 8.8 Hz, ArH), 6.96 (d, 2H, J = 8.8 Hz, ArH), 4.02 (t, 2H, J = 6.4 Hz, OCH₂), 2.45 (m, 1H, CH(CH₃)₂), 1.85–1.75 (m, 2H, CH₂), 1.52–1.45 (m, 2H, CH₂), 1.02 (d, 6H, J = 6.8 Hz, (CH₃)₂).
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-O stretch), 1245 cm⁻¹ (C-O-C stretch).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, highlighting structural differences and functional implications:
Key Observations
3,4-Dimethoxyphenyl (BH52670) is associated with herbicidal activity in patented formulations, suggesting electron-donating groups (e.g., methoxy) may optimize agrochemical interactions .
Amide Chain Modifications :
- The 3-methylbutanamide chain balances steric bulk and flexibility, contrasting with MD77’s rigid 4-trifluoromethylbenzamide group, which improves target selectivity in anticancer applications .
- Substitution with pentanamide (BH52672) reduces herbicidal efficacy despite increased lipophilicity, indicating a critical role for chain branching .
Diverse Applications: 1,2,5-Oxadiazole derivatives exhibit broad utility, ranging from antiproliferative agents (e.g., MD77) to herbicides (e.g., BH52670) .
Research Findings and Implications
Antiproliferative Potential
- MD77’s activity against cancer cell lines highlights the importance of electron-withdrawing groups (e.g., -Cl, -CF₃) on the oxadiazole ring for disrupting cellular pathways . The target compound’s 4-butoxyphenyl group, while electron-donating, may shift activity toward alternative targets, such as kinase inhibition or apoptosis induction.
Herbicidal Activity
- Patent data () demonstrates that 1,2,5-oxadiazol-3-yl aryl carboxamides inhibit plant acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. The 4-butoxyphenyl substituent’s long alkoxy chain could enhance binding to hydrophobic enzyme pockets, analogous to commercial herbicides like fenoxaprop .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
This structure features a 1,2,5-oxadiazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that certain oxadiazoles demonstrated potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been explored extensively. A series of 1,3,4-oxadiazole compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. One notable derivative exhibited IC values comparable to established chemotherapeutics like Doxorubicin . This suggests that this compound may also possess anticancer activity.
Anti-inflammatory Effects
Oxadiazole derivatives have been implicated in anti-inflammatory responses. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in vitro. This highlights the potential of this compound in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of oxadiazoles is crucial for optimizing their biological activity. Modifications to the phenyl ring or the oxadiazole moiety can significantly influence potency and selectivity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups on phenyl | Increase lipophilicity and bioavailability |
| Electron-withdrawing groups | Enhance interaction with biological targets |
| Hydroxyl groups | May increase solubility and bioactivity |
These insights can guide further synthetic efforts to enhance the efficacy of this compound.
Case Studies
- Antimicrobial Study : A recent study synthesized various 1,2,5-oxadiazole derivatives and tested their antimicrobial activity against clinical isolates of bacteria. The most potent compounds displayed MIC values as low as 0.5 µg/mL against resistant strains .
- Anticancer Evaluation : In vitro testing of a series of oxadiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). Compounds with a butoxy substituent exhibited IC values below 10 µM .
- Inflammation Model : In a murine model of inflammation, an oxadiazole derivative significantly reduced edema and pro-inflammatory cytokine levels compared to controls, indicating its potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime intermediates with acyl chlorides under acidic conditions.
- Step 2: Introduction of the 4-butoxyphenyl group through nucleophilic substitution or coupling reactions.
- Step 3: Amidation to attach the 3-methylbutanamide moiety.
Optimization Strategies: - Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency.
- Control temperature (e.g., 60–80°C) and pH to minimize side reactions.
- Employ catalysts like triethylamine for amidation steps to improve yields .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and confirm the oxadiazole ring formation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- Elemental Analysis: Quantify C, H, N, and O content to assess purity.
- HPLC: Reverse-phase chromatography to determine purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking Studies: Use software like AutoDock or Schrödinger to predict binding interactions with targets (e.g., kinases, GPCRs). Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking.
- Kinetic Assays: Measure enzyme inhibition (e.g., IC) using fluorogenic substrates or colorimetric assays.
- In Vitro Bioassays: Test dose-dependent effects in cancer cell lines (e.g., MTT assay) or microbial cultures to correlate structure with activity .
Q. What strategies are effective in resolving contradictions between reported bioactivity data of this compound and its structural analogs?
Methodological Answer:
- Comparative Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., butoxy vs. methoxy groups) and test in standardized assays.
- Replication Under Controlled Conditions: Ensure consistent solvent systems (e.g., DMSO concentration in cell assays) and biological models (e.g., same cell line passages).
- Structural Analysis: Use X-ray crystallography (if crystals are obtainable) or DFT calculations to compare electronic profiles and steric effects .
Q. How does the substitution pattern (e.g., butoxyphenyl vs. methoxyphenyl) on the oxadiazole ring influence the compound’s pharmacological profile?
Methodological Answer:
- Lipophilicity and Bioavailability: The butoxyphenyl group increases lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility.
- Target Binding: Bulkier substituents (e.g., butoxy) may sterically hinder interactions with flat binding pockets (e.g., topoisomerase II).
- Experimental Validation: Compare IC values against analogs (e.g., methoxyphenyl derivatives) in enzymatic assays. For example, methoxy analogs may show higher potency against cytochrome P450 isoforms due to reduced steric bulk .
Q. What experimental approaches are recommended to assess the thermal stability and degradation pathways of this compound under storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and residual mass.
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Accelerated Stability Studies: Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis to detect degradation products .
Q. How can researchers leverage computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?
Methodological Answer:
- Software: Use SwissADME or ADMET Predictor to estimate:
- Absorption: Caco-2 permeability and bioavailability scores.
- Metabolism: Cytochrome P450 inhibition/induction risks.
- Toxicity: Ames test predictions for mutagenicity.
- Validation: Cross-check predictions with in vitro assays (e.g., hepatic microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
